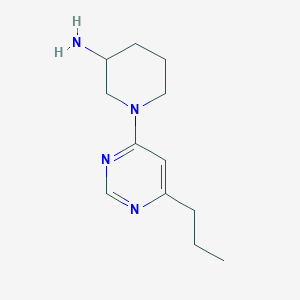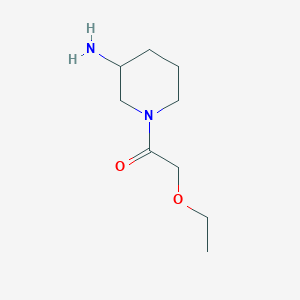
4-(4-Fluorophenyl)-2-methyl-4-oxobutanenitrile
Übersicht
Beschreibung
The compound “4-(4-Fluorophenyl)-2-methyl-4-oxobutanenitrile” is a complex organic molecule. It likely contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached . The “2-methyl-4-oxobutanenitrile” part suggests the presence of a butanenitrile group with a methyl group and a ketone functional group .
Chemical Reactions Analysis
This compound, like all organic molecules, would be expected to undergo a variety of chemical reactions. The types of reactions it can participate in would be determined by its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity . Without specific information on this compound, a detailed analysis of its physical and chemical properties isn’t possible.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
A significant application of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanenitrile derivatives is in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. For instance, studies have demonstrated their use in synthesizing new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines, highlighting their versatility as starting materials for creating polyfunctionally substituted heterocycles (Khalik, 1997). Another research effort describes a simple and efficient approach to synthesizing 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile derivatives, showcasing a wide array of potential applications in designing molecules with antiviral and anticancer activities (Yaccoubi et al., 2022).
Antioxidant Activity Studies
Derivatives of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanenitrile have also been evaluated for their antioxidant activities. For example, 2-(4-fluorophenyl)thiazolidin-4-one derivatives exhibited promising antioxidant properties, which could have implications for developing new therapeutic agents (El Nezhawy et al., 2009).
Material Science and Molecular Docking
In the realm of material science, the synthesis and characterization of specific derivatives have been explored for their potential applications in creating new materials with desirable properties. Additionally, molecular docking studies have been conducted on synthesized materials against various biological targets, indicating their potential utility in drug discovery and development (Yaccoubi et al., 2022).
Bioremediation Applications
A unique application involves the bioremediation of fluorophenols, where derivatives of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanenitrile could potentially play a role. The cultured marine microalga Amphidinium crassum has been shown to glucosylate fluorophenols to their corresponding β-D-glucosides, suggesting a pathway for the environmental detoxification of these compounds (Shimoda & Hamada, 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-2-methyl-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-8(7-13)6-11(14)9-2-4-10(12)5-3-9/h2-5,8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNSHBGRQZODKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-2-methyl-4-oxobutanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



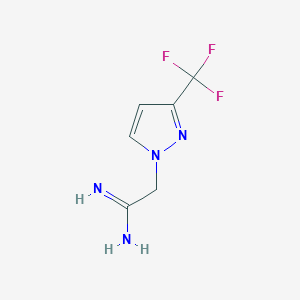
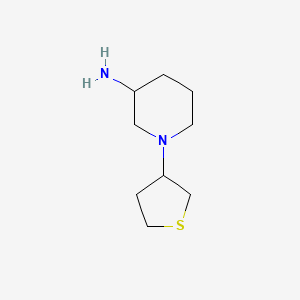


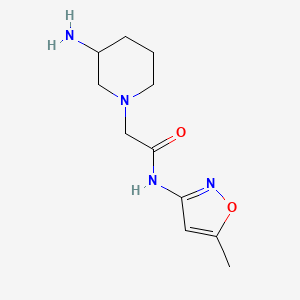
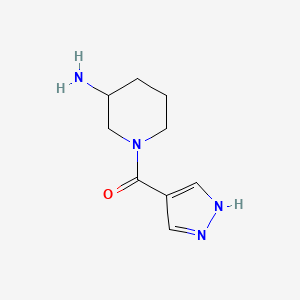
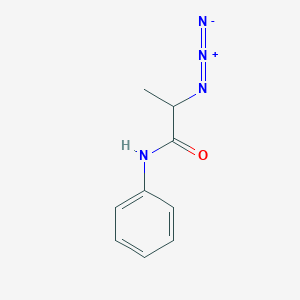

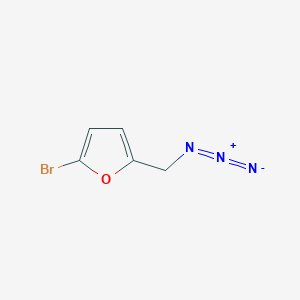
![[1-(2-Aminophenyl)piperidin-2-yl]methanol](/img/structure/B1464406.png)
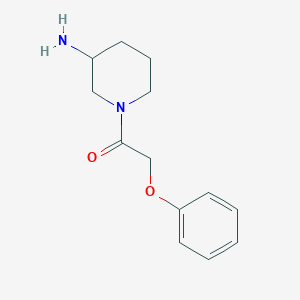
![1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1464408.png)
